Product packaging for L-PROLINE (15N)(Cat. No.:)

L-PROLINE (15N)

Cat. No.: B1579752
M. Wt: 116.12
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Proline's Fundamental Roles in Biochemical and Cellular Processes

L-proline, a proteinogenic amino acid, plays a multifaceted role in cellular life far beyond its function as a simple building block for proteins. sigmaaldrich.com Its unique cyclic structure imposes significant conformational constraints on the polypeptide chains of proteins, influencing their three-dimensional structure and stability. sigmaaldrich.com Proline is a major component of collagen, the most abundant protein in mammals, highlighting its critical role in the integrity of connective tissues. sigmaaldrich.com

Beyond its structural importance, proline is deeply integrated into cellular metabolism and signaling. sigmaaldrich.comnih.gov It serves as a precursor for the synthesis of other important molecules like arginine, glutamate (B1630785), and polyamines. sigmaaldrich.commdpi.com Proline metabolism is also linked to cellular energy production, as its breakdown can generate ATP. nih.govfrontiersin.org Furthermore, proline acts as a signaling molecule, participates in redox homeostasis, and plays a protective role against cellular stress, including oxidative and osmotic stress. sigmaaldrich.comnih.gov Its involvement extends to processes like wound healing, immune responses, and cell growth and differentiation. sigmaaldrich.com

Advantages of 15N Isotope Enrichment for Advanced Research Applications

The specific enrichment of L-proline with the ¹⁵N isotope offers several distinct advantages for sophisticated research applications. The increased mass due to the ¹⁵N atom allows for clear differentiation from the naturally abundant ¹⁴N-containing molecules in mass spectrometry-based analyses. silantes.com This distinction is fundamental to metabolic tracing studies, where researchers can track the incorporation of ¹⁵N from proline into other amino acids and metabolites, thereby mapping out metabolic pathways with high accuracy. nih.govbiorxiv.orgresearchgate.net

In the realm of structural biology, ¹⁵N-labeling is a cornerstone of modern NMR spectroscopy. isotope.comisotope.com Incorporating ¹⁵N into proline, and subsequently into peptides and proteins, significantly enhances the resolution and quality of NMR spectra. silantes.com This enables detailed investigations into protein structure, dynamics, folding, and interactions with other molecules. silantes.comisotope.comisotope.com The ability to specifically label the nitrogen atom in proline provides a precise probe to study the local environment and conformational changes within a protein.

Historical Context and Evolution of 15N-Labeled Proline Utilization in Scientific Inquiry

The use of stable isotopes in scientific research dates back to the early 20th century, but their application in biological systems, particularly with ¹⁵N, gained significant momentum with the development of sensitive analytical techniques like mass spectrometry and NMR spectroscopy. Early studies using ¹⁵N-labeled compounds focused on understanding fundamental nitrogen metabolism in various organisms.

The synthesis of ¹⁵N-labeled amino acids, including proline, opened new avenues for research. researchgate.net Initially, these labeled compounds were used to study amino acid metabolism and protein turnover. For instance, researchers could trace the path of nitrogen from proline to other amino acids, providing direct evidence for metabolic interconversions. nih.govbiorxiv.orgresearchgate.net

With advancements in NMR technology, the focus expanded to structural biology. researchgate.netnih.gov Scientists began using ¹⁵N-labeled proline to study the conformation of peptides and proteins. researchgate.netnih.gov The unique properties of proline's peptide bond (the ability to exist in both cis and trans conformations) made ¹⁵N-labeling particularly useful for investigating protein structure and dynamics. researchgate.net

In recent years, the combination of ¹⁵N-labeled proline with high-resolution mass spectrometry has become a powerful tool in metabolomics and systems biology. nih.govbiorxiv.orgresearchgate.net These techniques allow for the global analysis of metabolic fluxes and the comprehensive study of how proline metabolism is integrated with other cellular processes. One notable study demonstrated the use of ¹⁵N tracing with mass spectrometry to show that the retinal pigment epithelium (RPE) can utilize the nitrogen from proline to produce and export at least 13 other amino acids to support the neural retina. nih.govbiorxiv.orgresearchgate.net Another study utilized ¹⁵N-labeled L-proline to investigate its uptake and translocation in sweet cherry trees, demonstrating its potential as a foliar nitrogen source. researchgate.netmdpi.com

The evolution of ¹⁵N-labeled proline utilization reflects the broader advancements in analytical chemistry and molecular biology, moving from qualitative observations of metabolic fate to quantitative analyses of complex biological systems and detailed structural characterizations of macromolecules.

Research Findings on L-Proline (15N)

Research AreaKey FindingsAnalytical TechniquesCitations
Metabolic Tracing Traced the nitrogen from ¹⁵N-proline to 13 other amino acids in the retinal pigment epithelium, demonstrating its role as a nitrogen source for the neural retina.Mass Spectrometry nih.govbiorxiv.orgresearchgate.netarvojournals.org
Structural Biology Utilized ¹⁵N-labeled proline in the synthesis of oxytocin (B344502) to study its conformation and dynamics.NMR Spectroscopy researchgate.netnih.gov
Plant Biology Demonstrated the uptake and translocation of foliar-applied ¹⁵N-labeled L-proline in sweet cherry trees.Mass Spectrometry researchgate.netmdpi.com
Metabolomics Used as a standard in mass spectrometry for the quantification of amino acids in complex biological samples.Mass Spectrometry

Properties

Molecular Weight

116.12

Purity

98%

Origin of Product

United States

Synthesis and Preparation Methodologies for L Proline 15n and Co Labeled Proline Isotopologues

Chemical Synthesis Pathways for Specific 15N-Labeling

The chemical synthesis of L-Proline (15N) and its isotopologues offers precise control over the position of isotopic labels, which is crucial for specific NMR studies.

Derivatization from L-Glutamic Acid Precursors

A prominent and efficient method for preparing L-Proline (15N) involves the derivatization of correspondingly labeled L-glutamic acid. This synthetic route is advantageous as it can be performed on a gram scale with high yields. researchgate.netcapes.gov.br The process begins with the ring closure of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid). researchgate.netcapes.gov.br A key step in this pathway is the selective reduction of the 5-amide function of L-5-oxoproline without affecting the 2-carboxylate function or the asymmetric center. researchgate.netcapes.gov.br This is typically achieved by first converting the amide to a thioamide, which is subsequently reduced to the amine using tributyltin hydride, in conjunction with necessary protection and deprotection steps. researchgate.netcapes.gov.br This method allows for the production of L-proline labeled with 15N, as well as other isotopes like 13C, at various positions. researchgate.netcapes.gov.br

The versatility of this approach is enhanced by the availability of various isotopically labeled L-glutamic acid precursors. researchgate.net For instance, (15N)-L-glutamic acid can be prepared via an enantioselective enzymatic conversion of the corresponding 15N-labeled 2-oxoglutaric acid. researchgate.net

Strategies for Combined 13C and 15N Isotopic Enrichment

The dual labeling of L-proline with both 13C and 15N is highly valuable for advanced NMR experiments that probe protein backbone and side-chain dynamics. Several strategies have been developed to achieve this combined isotopic enrichment.

One notable method is Oppolzer's method, which utilizes a sultam as a chiral auxiliary for the asymmetric synthesis of amino acids. researchgate.netnih.gov This approach has been successfully employed to prepare 13C and 15N backbone-labeled proline. researchgate.netnih.gov The resulting isotopomer can then be used in peptide synthesis. researchgate.netnih.gov For example, it has been incorporated into the C-terminal tripeptide amide fragment of oxytocin (B344502), which was subsequently used to synthesize the fully labeled hormone. researchgate.netnih.gov

Another strategy involves the use of simple, highly enriched synthons to prepare L-glutamic acid isotopically labeled at any desired position or combination of positions. researchgate.netcapes.gov.br This labeled L-glutamic acid then serves as the precursor for the synthesis of L-proline with combined 13C and 15N enrichment, following the pathway described in section 2.1.1. researchgate.netcapes.gov.br This modular approach provides access to a wide array of L-proline isotopologues. researchgate.net

Furthermore, dual amino acid-selective 13C-15N labeling has been applied in cell-free protein synthesis systems. nih.gov In one study, DL-[13C']proline and L-[15N]threonine were used to produce the Ras protein, demonstrating the feasibility of incorporating specifically labeled proline in combination with other labeled amino acids. nih.gov

Deuterium (B1214612) (2H) Co-labeling Techniques

The incorporation of deuterium (2H) into L-proline, often in combination with 15N and/or 13C, is beneficial for reducing spectral complexity and relaxation rates in high-resolution NMR of large proteins.

Stereospecific deuteration of L-proline has been achieved through various synthetic routes. One method involves the treatment of a proline derivative with sodium ethoxide in deuterated ethanol (B145695) (EtOD), which leads to enantioretentive deuteration at the α-position. acs.org This technique is advantageous as it does not require expensive reagents or external chiral sources. acs.org

Another approach for preparing deuterated L-proline starts from correspondingly labeled L-glutamic acids. researchgate.net For instance, (4,4-2H2)-L-Glutamic acid can be obtained through chemical exchange in 20% 2HCl. researchgate.net This deuterated precursor can then be converted to deuterated L-proline. The availability of specifically 2H-labeled L-glutamic acids allows for the synthesis of various deuterated L-proline isotopomers. researchgate.net

Biotechnological Production and Incorporation Strategies

Biotechnological methods provide an alternative to chemical synthesis for producing isotopically labeled L-proline, often by leveraging cellular machinery.

Cell-Free Protein Synthesis Utilizing L-Proline (15N)

Cell-free protein synthesis (CFPS) systems have emerged as powerful tools for producing isotopically labeled proteins. researchgate.netresearchgate.net A key advantage of CFPS is the ability to achieve amino acid-selective isotope labeling with minimal isotope scrambling. nih.govresearchgate.net

In a typical setup, a reaction mixture containing all necessary components for transcription and translation is supplemented with the desired labeled amino acids. For instance, to produce a protein with 15N-labeled proline residues, L-Proline (15N) is added to the CFPS reaction. This method allows for the efficient incorporation of the labeled amino acid into the target protein. researchgate.net

CFPS has been successfully used to produce milligram quantities of proteins labeled with L-Proline (15N) and other isotopes. ckisotopes.com For example, a study demonstrated the production of approximately 6 mg of Ras protein using a 15-mL Escherichia coli cell-free system supplemented with DL-[13C']proline and L-[15N]threonine. nih.govresearchgate.net The high efficiency and selectivity of this method make it particularly useful for NMR studies of proteins. researchgate.net

Research FindingOrganism/SystemLabeled Compound(s)ApplicationReference
Efficient production of Ras proteinE. coli cell-free systemDL-[13C']proline, L-[15N]threonineNMR studies nih.govresearchgate.net
Production of metallo-β-lactamaseCell-free synthesis in H2O2H/15N/13C-labeled amino acidsNMR spectroscopy ckisotopes.com

Microbial Fermentation for Biosynthetic Isotope Enrichment

Microbial fermentation offers a scalable approach for the production of isotopically labeled amino acids, including L-proline. This method relies on culturing microorganisms in a medium where the sole source of a particular element is an isotope. For instance, to produce L-Proline (15N), microorganisms are grown in a medium containing 15NH4Cl as the sole nitrogen source. nih.gov

Various bacterial species, including those from the genera Corynebacterium, Brevibacterium, and Arthrobacter, are known to produce L-proline. google.comgoogle.com The production yield can often be enhanced by adding L-glutamic acid to the culture medium, as it is a precursor in the biosynthesis of L-proline. google.com

Studies have shown that in mixed microbial populations, such as those found in the rumen, the de novo synthesis of proline from ammonia (B1221849) is lower compared to other amino acids, indicating a preferential incorporation of pre-formed proline from the medium. cambridge.org This highlights the efficiency of supplying labeled proline for incorporation into microbial protein.

MicroorganismKey Process FeatureOutcomeReference
Corynebacterium, Brevibacterium, Arthrobacter, SaccharomycesFermentation with L-glutamic acid additionIncreased L-proline production google.com
Brevibacterium, Corynebacterium, MicrobacteriumUse of mutants resistant to DL-3,4-dehydroprolineExcellent L-proline production google.com

Advanced Analytical Techniques Employing L Proline 15n Tracers

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

L-Proline (15N) is particularly valuable in NMR studies due to the unique properties of the proline residue and the sensitivity of the 15N nucleus to its chemical environment.

The use of L-Proline labeled with the stable isotope 15N, often in combination with 13C labeling, provides a powerful approach for elucidating the three-dimensional structure and conformational dynamics of complex biomolecules like proteins. nih.govresearchgate.net NMR spectroscopy, a technique sensitive to the local environment of atomic nuclei, can track the signals from these labeled atoms, providing detailed information about their position, movement, and interactions within the molecule. nih.gov

The incorporation of 15N-labeled proline is particularly advantageous because proline's unique cyclic structure restricts the conformational freedom of the polypeptide backbone, influencing protein folding and stability. researchgate.net By analyzing the NMR spectra of 1H, 13C, and 15N nuclei, researchers can gain insights into:

Secondary Structure: The chemical shifts of 15N and 13C nuclei are sensitive to the local secondary structure, helping to identify regions of α-helices and β-sheets. nih.gov

Molecular Dynamics: NMR relaxation measurements on 15N nuclei provide information about the flexibility and motion of the protein backbone over a wide range of timescales, from picoseconds to seconds. nih.govnih.gov This is crucial for understanding protein function, as many biological processes are governed by molecular motions. nih.gov

A detailed 1H, 13C, and 15N NMR study of oxytocin (B344502) containing a backbone-labeled C-terminal tripeptide amide confirmed its conformation, which includes a β-turn in the cyclic portion of the molecule. researchgate.net This conformation is stabilized by hydrogen bonds that can be influenced by the C-terminal tripeptide amide moiety. researchgate.net

Multidimensional heteronuclear NMR experiments are essential for resolving the complex spectra of biomolecules and obtaining high-resolution structural information. The incorporation of L-Proline (15N) is particularly beneficial for these techniques.

Heteronuclear Single Quantum Coherence (HSQC) is a cornerstone 2D NMR experiment that correlates the chemical shifts of a proton with a directly attached heteronucleus, such as 15N. libretexts.org In a 1H-15N HSQC spectrum of a protein, each peak corresponds to the amide group of a specific amino acid, effectively providing a "fingerprint" of the protein. nih.gov However, proline residues lack an amide proton and are therefore "invisible" in standard 1H-15N HSQC experiments. nih.govresearchgate.net

To overcome this limitation, 13C-detected experiments like the CON (Carbonyl-Nitrogen) experiment have been developed. The 2D CON experiment correlates the carbonyl carbon (C') of one residue with the nitrogen (N) of the following residue. copernicus.orgresearchgate.net This provides direct information about proline residues and offers greater signal dispersion, which is particularly advantageous for studying intrinsically disordered proteins (IDPs) that often have overlapping peaks in 1H-15N HSQC spectra. nih.govresearchgate.netnih.gov

For sequential assignment and detailed structural analysis, three-dimensional (3D) NMR experiments are employed. Experiments like (H)CBCACON are crucial for linking adjacent amino acid residues. copernicus.org The (H)CBCACON experiment correlates the Cα and Cβ chemical shifts of a residue with the carbonyl carbon and nitrogen of the next residue. By using variants of these experiments that are selective for the 15N of proline, researchers can specifically trace the connections involving proline residues, which are often abundant in IDPs. copernicus.org

The following table summarizes key multidimensional NMR experiments and their application in studying L-Proline (15N) labeled biomolecules:

ExperimentNuclei CorrelatedKey Information ProvidedRelevance to L-Proline (15N)
1H-15N HSQC 1H, 15N (amide)Fingerprint of non-proline residues. libretexts.orgnih.govProline residues are not detected. researchgate.net
CON 13C' (i-1), 15N (i)Fingerprint of all residues, including proline. copernicus.orgresearchgate.netDirectly detects proline residues and offers better spectral dispersion. researchgate.netnih.gov
(H)CBCACON Cα(i-1), Cβ(i-1) -> N(i), C'(i)Sequential assignment of backbone resonances.Enables the connection of proline residues to the preceding residue in the sequence. copernicus.org

These advanced NMR techniques, powered by the strategic use of L-Proline (15N) labeling, are indispensable for the high-resolution structural characterization of complex and dynamic biological systems.

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states, known as cis/trans isomerization, can be a rate-limiting step in protein folding and function. researchgate.net NMR spectroscopy, particularly with the aid of 15N-labeled proline, is a powerful tool for studying these equilibria and kinetics. researchgate.net

The distinct chemical environments of the cis and trans isomers result in separate NMR signals for the proline residue itself and for neighboring residues. ucl.ac.uk This allows for the direct observation and quantification of the populations of both conformers. ucl.ac.uknih.gov Early studies using 13C NMR demonstrated the ability to determine the ratio of trans to cis isomers in simple peptides. nih.gov

The incorporation of 15N in proline enhances the resolution and sensitivity of these measurements, especially in more complex protein systems. The 15N chemical shift is sensitive to the conformation of the peptide bond, providing an additional probe for distinguishing between the cis and trans states.

Kinetic studies of cis/trans isomerization can also be performed using NMR techniques such as exchange spectroscopy (EXSY). By monitoring the exchange of magnetization between the signals corresponding to the cis and trans forms, the rates of interconversion can be determined. These rates are often slow, on the order of seconds to minutes, making them amenable to study by NMR. researchgate.net

Research has shown that the cis/trans equilibrium is influenced by several factors, including the nature of the preceding amino acid, the local sequence context, and environmental conditions such as pH. nih.govresearchgate.net For example, in intrinsically disordered proteins (IDPs), the content of cis-proline bonds is often higher than in structured proteins. researchgate.net

The ability to precisely measure proline cis/trans isomerization is crucial for understanding:

Protein Folding Pathways: The slow isomerization can create multiple folding pathways and transient intermediates. researchgate.net

Protein Function: The switch between cis and trans can act as a molecular switch, regulating protein activity and interaction with other molecules. copernicus.org

Disease Mechanisms: Misfolding and aggregation of proteins, which are associated with various diseases, can be triggered by incorrect proline isomerization. rsc.org

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure and exist as dynamic ensembles of conformations. nih.gov These proteins are often rich in proline residues, which play a significant role in their function and conformational properties. nih.govresearchgate.net NMR spectroscopy, especially when utilizing L-Proline (15N) labeling, is a primary tool for characterizing the structural propensities and dynamics of IDPs at atomic resolution. nih.govnih.govresearchgate.net

A major challenge in studying IDPs by NMR is the poor chemical shift dispersion in conventional 1H-detected spectra, leading to severe signal overlap. nih.gov Furthermore, proline residues are not directly observed in standard 1H-15N correlation experiments. researchgate.net The use of 15N-labeled proline, in conjunction with heteronuclear-detected experiments, helps to overcome these challenges. researchgate.netpnas.org

Key applications of L-Proline (15N) in the NMR analysis of IDPs include:

Proline-Specific Observation: 13C-detected experiments like the CON experiment allow for the direct detection of 15N-labeled proline residues, which are often abundant and functionally important in IDPs. nih.govresearchgate.net This provides a "proline fingerprint" that is otherwise missing from standard spectra. researchgate.net

Enhanced Resolution: 15N-detected and 13C-detected experiments offer greater chemical shift dispersion compared to 1H-detected experiments, which is crucial for resolving the crowded spectra of IDPs. nih.govpnas.org

Backbone Assignment: The development of 15N-detected 3D experiments, which take advantage of the slower relaxation of 15N nuclei, facilitates the complete backbone resonance assignment of IDPs, including the numerous proline residues. pnas.org

Characterizing Dynamics: 15N relaxation measurements provide detailed information on the dynamics of the polypeptide chain across different timescales, revealing regions of transient structure and flexibility. nih.gov

Studying Proline Isomerization: As discussed previously, NMR with 15N-labeled proline allows for the quantification of cis and trans proline conformers, which is particularly important in IDPs where the cis population can be significant and functionally relevant. ucl.ac.ukresearchgate.net

The combination of L-Proline (15N) labeling and advanced NMR techniques has been instrumental in understanding the role of proline in modulating the conformational ensembles of IDPs, their interactions with binding partners, and their involvement in cellular signaling pathways. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of non-crystalline and insoluble biological materials, such as large protein aggregates, membrane proteins, and the components of the extracellular matrix (ECM). nih.govmarioschubert.ch The incorporation of 15N-labeled L-proline is highly beneficial for ssNMR studies of these complex systems. nih.gov

In ssNMR, the natural abundance of the key NMR-active nuclei, 13C (1.1%) and 15N (0.4%), is low. nih.gov Therefore, isotopic labeling is often necessary to obtain spectra with sufficient signal-to-noise in a reasonable amount of time. acs.org

Key applications of L-Proline (15N) in ssNMR include:

Structural Determination: The 15N chemical shift is sensitive to the local secondary structure of proteins. nih.gov By measuring the 15N chemical shifts of labeled proline and other amino acids, researchers can gain insights into the molecular conformation of proteins within complex matrices. For example, ssNMR has been used to study the collagen triple helix in tissues. acs.org

Probing Molecular Dynamics: ssNMR can provide information about the mobility of different parts of a protein. nih.gov Studies have shown that the dynamics of collagen are influenced by the level of hydration in the ECM. nih.gov

Investigating Intermolecular Interactions: ssNMR can be used to measure distances between 15N nuclei, providing information about the packing of proteins in aggregates or the interaction between different components of a biological matrix. marioschubert.ch For instance, 15N-15N correlation experiments have been used to obtain distance restraints for protein structure determination. marioschubert.ch

Characterizing Chemical Changes: ssNMR can detect chemical modifications to proteins within tissues. acs.org In the context of materials like coal and its precursors, solid-state 15N NMR has been used to investigate the transformation of nitrogen-containing functional groups during their formation. csic.es

The following table highlights the utility of ssNMR with L-Proline (15N) labeling:

ApplicationInformation GainedExample System
Structural Biology Protein secondary structure, intermolecular distances. nih.govmarioschubert.chMicrocrystalline proteins, amyloid fibrils. marioschubert.ch
Matrix Biology Collagen conformation and dynamics, hydration effects. nih.govBone, tendon, and other connective tissues. acs.org
Geochemistry Characterization of nitrogen-containing compounds. csic.esCoal, sediments, and organic materials. csic.es

For accurate measurements, proper referencing of the 15N chemical shift scale is crucial. Powdered 15NH4Cl is often used as a suitable external reference for 15N ssNMR experiments. researchgate.net

Analysis of Intrinsically Disordered Proteins (IDPs) and Their Dynamics

Mass Spectrometry (MS) Methodologies

L-Proline (15N) serves as a valuable tracer in mass spectrometry (MS)-based methodologies for studying amino acid and protein metabolism. cambridge.org By introducing 15N-labeled proline into a biological system, researchers can track the fate of the nitrogen atom as it is incorporated into various metabolic pathways. nih.gov

One of the primary applications is in stable isotope tracer studies to measure the rates of protein synthesis and breakdown. cambridge.org After administration of L-Proline (15N), the enrichment of the 15N isotope in different amino acids and proteins is measured over time using MS. This allows for the quantification of metabolic fluxes.

A key technique is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.gov In this method, biological samples (e.g., cells, tissues, or biofluids) are processed, and the amino acids are chemically derivatized to make them volatile for GC separation. The separated compounds are then introduced into the mass spectrometer, which measures the mass-to-charge ratio of the ions and determines the level of 15N incorporation. nih.gov

Recent advancements have also led to the use of Continuous-Flow Isotope-Ratio Mass Spectrometry (CF-IRMS) , which offers high-precision analysis of stable isotopes and is capable of processing large numbers of samples rapidly. cambridge.org

A study using 15N tracing coupled with GC-MS demonstrated that human retinal pigment epithelium (RPE) cells can utilize the nitrogen from proline to synthesize and export at least 13 other amino acids, including glutamate (B1630785), aspartate, and glutamine. nih.gov This highlights the role of proline as a significant nitrogen source for the neural retina. nih.gov

The use of L-Proline labeled with multiple stable isotopes, such as L-Proline-13C5,15N,d7, further expands its utility as an internal standard for quantitative analysis in clinical mass spectrometry and metabolomics research. medchemexpress.com

The following table outlines the use of L-Proline (15N) in MS-based metabolic studies:

TechniqueApplicationFindings
GC-MS Tracing the metabolic fate of proline nitrogen. nih.govProline is a nitrogen source for the synthesis and export of numerous amino acids in RPE cells. nih.gov
CF-IRMS High-throughput analysis of stable isotope tracers in protein metabolism studies. cambridge.orgEnables rapid and precise measurement of 15N enrichment in amino acids and proteins. cambridge.org
FT-ICR MS Quantifying 13C and 15N enrichment levels in doubly-labeled proteins. acs.orgHigh mass accuracy is required to accurately determine enrichment levels. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone analytical techniques for isotope tracing studies that utilize L-Proline (¹⁵N). mdpi.comnih.gov In these methods, the ¹⁵N label acts as a tracer, allowing researchers to follow the metabolic fate of proline through various biochemical pathways within a cell, tissue, or whole organism. cambridge.orgnih.gov

The fundamental principle relies on the mass difference between the labeled L-Proline (¹⁵N) and its unlabeled (¹⁴N) counterpart. When a biological sample is analyzed, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The presence of the ¹⁵N isotope results in a predictable mass shift (an increase of approximately one dalton), which allows the instrument to selectively detect and quantify both the tracer and the endogenous, unlabeled proline. cambridge.orgoup.com This enables the precise measurement of the incorporation of the ¹⁵N label from proline into other downstream metabolites, such as glutamate or other amino acids. mdpi.comresearchgate.net

For GC-MS analysis, amino acids like proline typically require a derivatization step to increase their volatility for gas-phase separation. acs.orgjianhaidulab.com In contrast, LC-MS methods, particularly those using hydrophilic interaction liquid chromatography (HILIC) or modern reversed-phase columns, can often analyze underivatized amino acids directly from biological extracts. nih.govnih.govnih.gov The choice between GC-MS and LC-MS depends on the specific research question, the complexity of the sample matrix, and the desired sensitivity. jianhaidulab.com These tracing experiments are instrumental in fields like cancer research, where they help elucidate how cancer cells rewire metabolism to fuel their rapid growth. mdpi.comresearchgate.net

Table 1: Comparison of MS-Based Isotope Tracing Techniques for L-Proline (¹⁵N)

Feature Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates non-volatile compounds in liquid phase before ionization and mass analysis. Separates volatile compounds in gas phase before ionization and mass analysis.
Sample Preparation Often minimal; can analyze underivatized proline. nih.govnih.gov Requires derivatization to make proline volatile. acs.orgjianhaidulab.com
Instrumentation UPLC/HPLC coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole). nih.govacs.org GC coupled to a mass spectrometer (e.g., Quadrupole, Ion Trap). acs.orgjianhaidulab.com
Primary Application Quantifying ¹⁵N-proline and its labeled metabolites in complex biological fluids and extracts. mdpi.comnih.govresearchgate.net Analyzing ¹⁵N enrichment in proline and related metabolites, particularly for compound-specific isotope analysis. acs.org

| Key Advantage | High throughput and suitability for a wide range of polar metabolites without derivatization. nih.gov | High chromatographic resolution and established libraries for spectral identification. cambridge.org |

Metabolic Flux Analysis (MFA) through Isotope Pool Dilution (IPD)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways. When L-Proline (¹⁵N) is used as a tracer, MFA is often performed using the Isotope Pool Dilution (IPD) method. acs.orgresearchgate.net This approach is particularly valuable for measuring the dynamic processes of proline production and consumption in complex systems like soil microbial communities or cellular cultures. researchgate.netresearchgate.net

The IPD experiment begins with the introduction of a known quantity of L-Proline (¹⁵N) into the biological system, which labels the existing pool of free proline. acs.orgresearchgate.net Over time, this "heavy" labeled pool is diluted by the continuous production of "light" unlabeled (¹⁴N) proline through the organism's own metabolic activities (e.g., protein breakdown). researchgate.net Simultaneously, the total proline pool (both labeled and unlabeled) is consumed by processes like microbial uptake or protein synthesis. acs.org

By taking samples at successive time points and measuring the changes in both the concentration and the isotopic enrichment (the ratio of ¹⁵N to ¹⁴N) of the proline pool, researchers can calculate key metabolic rates. acs.orgresearchgate.netnih.gov The rate of dilution of the ¹⁵N label is used to determine the gross rate of proline production (influx), while the rate of disappearance of proline from the pool provides the gross rate of consumption (efflux). acs.orgresearchgate.net

Table 2: Parameters Derived from L-Proline (¹⁵N) Isotope Pool Dilution Experiments

Parameter Description Calculation Basis
Gross Influx Rate The rate at which unlabeled proline is produced and enters the free amino acid pool. acs.org Based on the dilution of the ¹⁵N atom percent enrichment in the proline pool over time. researchgate.netresearchgate.net
Gross Efflux Rate The rate at which proline (both labeled and unlabeled) is removed from the free amino acid pool for use in other processes. acs.org Based on the change in the total size of the proline pool and the influx rate. acs.org

| Pool Turnover Time | The average time a proline molecule resides in the free amino acid pool before being consumed. | Calculated from the pool size and the gross flux rates. |

Quantitative Proteomics Utilizing ¹⁵N Metabolic Labeling (e.g., adapted SILAC principles for plants)

L-Proline (¹⁵N) is integral to metabolic labeling strategies for quantitative proteomics, particularly in organisms like plants where standard SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be challenging. frontiersin.orgnih.gov In this approach, the organism is grown in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium salt. frontiersin.orgeur.nl As the organism grows, it incorporates ¹⁵N into all of its nitrogen-containing molecules, including every amino acid, such as proline. Consequently, all newly synthesized proteins become uniformly labeled with the heavy isotope. eur.nlresearchgate.net

This method allows for the direct comparison of two different proteomes—for example, a control plant grown on normal (¹⁴N) medium and a treated plant grown on ¹⁵N medium. frontiersin.org The samples are mixed at an early stage, typically after cell lysis, and then processed together. eur.nl During mass spectrometric analysis, a peptide from the ¹⁵N-labeled sample will appear at a higher m/z value than its identical counterpart from the ¹⁴N-labeled sample. The mass difference depends on the number of nitrogen atoms in the peptide. frontiersin.orgnih.gov The ratio of the signal intensities of the "heavy" and "light" peptide pairs provides a highly accurate measure of the relative abundance of that protein between the two samples. oup.com

A significant advantage of global ¹⁵N labeling over traditional SILAC (which typically uses labeled arginine and lysine) is that it avoids issues related to the metabolic conversion of arginine to proline, a phenomenon that can complicate data analysis and affect quantification accuracy in some organisms. nih.govnih.govresearchgate.net In ¹⁵N labeling, even if arginine is converted to proline, the resulting proline is still ¹⁵N-labeled, preserving the integrity of the isotopic label for quantification. nih.gov

Table 3: Comparison of ¹⁵N Metabolic Labeling and SILAC for Quantitative Proteomics

Feature ¹⁵N Metabolic Labeling SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
Labeling Agent A simple ¹⁵N-containing salt (e.g., ¹⁵KNO₃, ¹⁵NH₄Cl) as the sole nitrogen source. frontiersin.orgeur.nl "Heavy" labeled amino acids, typically L-Arginine (¹³C₆) and L-Lysine (¹³C₆ or ¹³C₆,¹⁵N₂). thermofisher.com
Incorporation ¹⁵N is incorporated into every nitrogen-containing amino acid, including proline. frontiersin.orgresearchgate.net Label is incorporated only into specific amino acids (e.g., arginine, lysine). thermofisher.com
Mass Shift Variable; depends on the number of nitrogen atoms in each peptide. frontiersin.org Fixed and predictable for tryptic peptides (e.g., +6 Da for Lys-C₆, +10 Da for Arg-C₆N₄). thermofisher.com
Arginine-to-Proline Conversion Issue is circumvented as the converted proline is also ¹⁵N-labeled. nih.gov Can be a confounding factor, leading to inaccurate quantification if not accounted for. nih.govresearchgate.net

| Applicability | Ideal for autotrophic organisms like plants and some microorganisms. nih.goveur.nl | Primarily used for cell cultures that are auxotrophic for the labeled amino acids. thermofisher.comnih.gov |

Application as Internal Standards for Quantitative Biochemical Assays

L-Proline (¹⁵N) serves as an ideal internal standard for the accurate quantification of proline in complex biological samples using mass spectrometry. oup.comresearchgate.netoup.commedchemexpress.com An internal standard is a compound added to a sample in a known concentration to correct for variations that can occur during sample preparation, extraction, and analysis. nih.govoup.com

Because L-Proline (¹⁵N) is chemically identical to natural L-proline, it behaves in the exact same way during every step of the analytical workflow, including extraction, derivatization, and chromatographic separation. nih.govoup.com However, due to its higher mass, it is easily distinguished from the endogenous (¹⁴N) proline by the mass spectrometer. nih.govresearchgate.net

In a typical quantitative assay, a precise amount of L-Proline (¹⁵N) is spiked into the biological sample (e.g., serum or plasma) before any processing begins. nih.govresearchgate.net After the sample is prepared and analyzed by LC-MS/MS, the instrument measures the signal intensity for both the ¹⁵N-labeled internal standard and the native ¹⁴N-proline. By calculating the ratio of the native analyte's signal to the internal standard's signal, an exact concentration of proline in the original sample can be determined. nih.gov This ratiometric approach effectively cancels out any variability or sample loss during the procedure, leading to highly accurate and reproducible results, which are critical for clinical diagnostics and metabolomics studies. researchgate.net

Table 4: L-Proline (¹⁵N) as an Internal Standard for Quantitative Assays

Property of Ideal Internal Standard How L-Proline (¹⁵N) Fulfills the Requirement
Chemical Similarity Chemically identical to the analyte (L-proline), ensuring co-elution in chromatography and identical behavior during sample workup. oup.com
Mass Differentiability The ¹⁵N isotope provides a distinct mass shift, allowing it to be separately detected from ¹⁴N-proline by the mass spectrometer. nih.govresearchgate.net
Absence in Sample The labeled form is not naturally present in the biological sample.
Known Concentration Added to the sample in a precise, known amount. nih.gov

| Correction for Variability | Any loss of the standard during sample preparation is proportional to the loss of the analyte, allowing for accurate correction of the final calculated concentration. nih.govoup.com |

Hybrid Analytical Approaches Combining NMR and MS for Comprehensive Analysis

For a truly comprehensive understanding of the role of proline in biological systems, researchers are increasingly turning to hybrid approaches that combine the strengths of both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Using L-Proline (¹⁵N) as a tracer is central to these powerful correlative strategies.

MS is unparalleled in its sensitivity and ability to trace the flow of the ¹⁵N label through metabolic networks, identifying and quantifying proline and its downstream metabolites with high precision. mdpi.comcambridge.orgnih.gov It excels at answering the question, "Where did the label go and how much is there?"

In parallel, NMR spectroscopy provides detailed information about molecular structure, dynamics, and intermolecular interactions. chemie-brunschwig.chresearchgate.net Since the ¹⁵N nucleus is NMR-active, incorporating ¹⁵N-labeled proline into a peptide or protein allows researchers to use sophisticated NMR experiments (e.g., ¹H-¹⁵N Heteronuclear Single Quantum Coherence, HSQC) to probe the local chemical environment around each proline residue. researchgate.netresearchgate.net This can reveal subtle changes in protein folding, conformation, and binding interactions that are invisible to MS. researchgate.net

By combining these techniques, a more complete picture emerges. For instance, MS can be used to quantify the rate of incorporation of ¹⁵N-proline into a specific protein under stress conditions. Simultaneously, NMR can be used to determine if that incorporation leads to structural changes in the protein or alters its interaction with other molecules. This hybrid approach provides a direct link between metabolic flux (measured by MS) and functional consequences at the molecular level (observed by NMR). researchgate.netresearchgate.netisotope.com

Table 5: Complementary Information from MS and NMR Using L-Proline (¹⁵N)

Analytical Technique Information Provided Key Strengths for L-Proline (¹⁵N) Analysis
Mass Spectrometry (MS) - Identification and quantification of ¹⁵N-labeled metabolites- Isotopic enrichment analysis- Metabolic flux rates (MFA/IPD)- Relative and absolute protein quantification (Proteomics) - High sensitivity and throughput- Tracing metabolic pathways- Precise quantification of label incorporation nih.govcambridge.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) - Atomic-level 3D structure of proteins- Molecular dynamics and conformational changes- Protein-ligand and protein-protein interactions- Site-specific chemical environment - Non-destructive- Provides structural and dynamic information in solution or solid state- Elucidates functional consequences of proline incorporation chemie-brunschwig.chresearchgate.netresearchgate.net

| Hybrid Approach | Correlates metabolic changes with structural and functional outcomes. | Links the rate of proline metabolism to its impact on protein structure, function, and interactions, providing a holistic view of its biological role. |

Applications in Biochemical and Molecular Biology Research

Applications in Protein Biosynthesis and Turnover Dynamics

The ability to distinguish newly synthesized proteins from the existing proteome is fundamental to understanding cellular regulation. L-Proline (15N) serves as a powerful tool for this purpose, allowing researchers to monitor the dynamic processes of protein synthesis and degradation.

Monitoring in vivo Protein Synthesis Rates in Diverse Biological Tissues

L-Proline (15N) is utilized as a metabolic label to measure the rate of protein synthesis in various tissues. nih.gov By introducing L-Proline (15N) into a biological system, it becomes incorporated into newly synthesized proteins. The rate of this incorporation provides a direct measure of protein biosynthesis.

One study compared the efficacy of L-15N-proline and L-(1-13C)-leucine as tracers for monitoring protein synthesis in rabbit skin. nih.gov Both tracers were rapidly incorporated into skin proteins, but a higher incorporation rate was observed for proline, suggesting that L-15N-proline is a more effective tracer for studying protein metabolism in this tissue. nih.gov This is particularly relevant for tissues rich in collagen, a protein with a high proline content. isotope.com

In a study on barley leaves, 15N labeling was used to track the enrichment of the isotope into the amino acid pools and subsequently into newly synthesized proteins. oup.com This approach allows for the calculation of turnover rates for individual proteins. oup.com Similarly, in pancreatic cancer cells, L-Proline (15N) has been used to determine the fractional synthesis rates (FSR) of specific proteins, providing insights into the dynamics of protein expression in cancer. nih.gov Research on wheat seedlings under drought conditions also utilized 15N as a label to monitor the synthesis of amino acids, including proline, highlighting the impact of environmental stress on protein metabolism. researchgate.net

The nitrogen from proline can also be utilized for the synthesis of other amino acids. A study using 15N tracing in human retinal pigment epithelium (RPE) cells demonstrated that the nitrogen from proline can be used to produce 13 other amino acids, which can then be exported to support the neural retina. biorxiv.org This highlights the role of proline as a significant nitrogen donor in retinal protein synthesis and metabolism. biorxiv.org

Assessment of Protein Degradation and Remodeling Processes

Complementing the study of protein synthesis, L-Proline (15N) is also instrumental in assessing protein degradation and remodeling. By pulse-labeling proteins with L-Proline (15N) and then monitoring the decay of the 15N signal over time, researchers can determine the degradation rate of specific proteins or the entire proteome. This "pulse-chase" approach provides a dynamic view of protein turnover, which is crucial for maintaining cellular homeostasis.

The combination of stable isotope labeling with mass spectrometry allows for the quantification of protein turnover on a large scale. thermofisher.com In dynamic SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments, cells are switched from a "light" medium to a "heavy" medium containing isotopically labeled amino acids like L-Proline (15N). thermofisher.com The ratio of heavy to light peptides over time directly reflects the rate of protein turnover. thermofisher.com This methodology has been applied to study proteome turnover in various organisms, from cell cultures to whole animals. thermofisher.com

Protein Structure-Function Relationship Investigations

The unique cyclic structure of proline imposes significant constraints on the polypeptide backbone, influencing protein folding, structure, and stability. L-Proline (15N) is a key tool in nuclear magnetic resonance (NMR) spectroscopy studies aimed at understanding these structural roles. isotope.comisotope.com

Conformational Analysis of Proline-Containing Domains in Proteins and Peptides

NMR spectroscopy of 15N-labeled proteins provides detailed information about the local chemical environment of the labeled nitrogen atom. For proline, the 15N chemical shift is sensitive to the cis/trans isomerization of the X-Pro peptide bond, a conformational switch known to be a rate-limiting step in protein folding. researchgate.netimrpress.com The ability to directly observe and quantify the populations of cis and trans isomers is crucial for understanding the conformational dynamics of proline-containing domains.

Studies have utilized 15N-labeled proline in conjunction with other labeled amino acids to perform detailed NMR analysis of peptides and proteins. For instance, a detailed 1H, 13C, and 15N NMR study of oxytocin (B344502), which contains a proline residue, confirmed its conformation, including a beta-turn stabilized by hydrogen bonds. researchgate.net Furthermore, comparisons of chemical shifts in different peptides have revealed the significant influence of proline on the conformation of neighboring residues. nih.gov

Characterization of Poly-L-Proline Tracts and Their Interactions with Ligands

Poly-L-proline (PLP) tracts are recurring structural motifs in proteins that often mediate protein-protein interactions. These tracts can adopt two major helical conformations: the right-handed polyproline II (PPII) helix and the left-handed polyproline I (PPI) helix. The PPII helix is particularly important as it is recognized by various protein domains, such as SH3 and WW domains. imrpress.com

15N NMR is a powerful technique for characterizing the structure and dynamics of PLP tracts. pnas.org The 15N chemical shifts and relaxation parameters of proline residues within a PLP tract can provide insights into the helical conformation, flexibility, and interactions with binding partners. For example, NMR studies on the snow flea antifreeze protein, which contains six polyproline II helices, have provided a unique set of fingerprints to identify such helical bundles. researchgate.net The investigation of a huntingtin exon 1 fragment containing two long poly-proline tracts, using samples exclusively labeled with [15N, 13C]-proline, has provided evidence for the reduced abundance of the cis conformation in these tracts. csic.es

Elucidation of Proline's Role in Protein Folding and Intrinsic Dynamics

Proline's unique structural properties significantly impact protein folding pathways and the dynamics of both folded and intrinsically disordered proteins (IDPs). researchgate.net The slow cis/trans isomerization of the peptide bond preceding a proline residue can be a rate-limiting step in the folding process. researchgate.net L-Proline (15N) labeling, coupled with NMR spectroscopy, allows researchers to monitor this isomerization process and its effect on folding kinetics.

In the context of IDPs, which lack a stable tertiary structure, proline residues play a critical role in defining the conformational ensemble. pnas.org 15N-detected NMR experiments are particularly advantageous for studying IDPs, as they overcome challenges like narrow chemical shift dispersion and the high frequency of proline residues. pnas.org These experiments, which can be performed on 15N-labeled samples, enable the complete backbone assignment of IDPs, including proline residues, providing crucial information about their structure and dynamics. pnas.org Studies on the denatured state of the snow flea antifreeze protein, using {1H}-15N relaxation parameters, have provided insights into the conformational ensemble and entropy that contribute to its folding thermodynamics. biorxiv.org

Enzymatic Reaction Mechanism Elucidation

The stable isotope L-Proline (¹⁵N) is a powerful tool in biochemical and molecular biology research for elucidating the intricacies of enzymatic reactions. By replacing the naturally abundant ¹⁴N with ¹⁵N in the proline molecule, researchers can trace the path of the nitrogen atom through complex biochemical pathways and gain detailed insights into enzyme mechanisms. This isotopic labeling approach is particularly valuable for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing.

Probing Enzyme Specificity and Catalytic Cycles

The use of ¹⁵N-labeled L-proline is instrumental in defining the specificity of enzymes that bind or modify proline and in characterizing their complete catalytic cycles. The ¹⁵N nucleus provides a sensitive probe for NMR spectroscopy, allowing for the detailed study of protein-ligand interactions and conformational changes during catalysis. nih.gov

One significant area of research is the study of peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue. This isomerization can act as a molecular switch in various biological processes. pnas.org In a study on the rice protein OsIAA11, which is involved in lateral root development, ¹⁵N-labeled protein was used in conjunction with NMR to dissect the catalytic cycle of the cyclophilin isomerase, LRT2. pnas.org By monitoring the ¹⁵N signals of the protein, researchers could determine the microscopic thermodynamic and kinetic parameters for each step of the catalyzed reaction, including the binding of the substrate in both cis and trans forms and the isomerization rates on the enzyme. pnas.org This provides a quantitative understanding of how the enzyme accelerates the reaction and its role as a timing device in a developmental process. pnas.org

Similarly, ¹⁵N-labeling strategies are critical for characterizing enzyme-substrate and enzyme-product complexes to understand the full catalytic cycle. acs.org In studies of GDP-mannose hydrolase, for instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are used to probe the dynamics of the enzyme. acs.org Although not directly using ¹⁵N-proline, this technique is broadly applied to ¹⁵N-labeled proteins to identify residues in dynamic regions, such as active site loops, which are crucial for catalysis. For proline-specific enzymes, this method allows researchers to map the binding site and observe conformational changes upon substrate binding and product release.

Stable isotope feeding experiments with ¹⁵N-L-proline are also used to unravel complex biosynthetic pathways. For example, in the biosynthesis of chalkophomycin, a natural product containing an N-hydroxypyrrole moiety, feeding cultures of the producing bacterium with ¹⁵N-L-proline and analyzing the resulting product by LC-MS/MS confirmed that L-proline is the direct precursor to this structural motif. biorxiv.org Further in vitro reconstitution assays with purified enzymes demonstrated that an L-proline-specific adenylating enzyme first activates and tethers proline to an acyl carrier protein, after which flavin-dependent enzymes catalyze the N-oxygenation and oxidation to form the N-hydroxypyrrole ring. biorxiv.orgnih.gov This approach directly probes the specificity and reaction sequence of the enzymes involved.

Research AreaEnzyme/System StudiedMethodKey Findings with ¹⁵N-ProlineReference
Prolyl Isomerization OsIAA11 protein and LRT2 isomeraseNMR SpectroscopyDetermined kinetic and thermodynamic parameters of the catalyzed cis-trans isomerization of a Tryptophan-Proline bond. pnas.org
Natural Product Biosynthesis Chalkophomycin biosynthetic enzymes (ChmG, ChmH, ChmI, ChmJ)Stable Isotope Feeding & LC-MS/MSConfirmed L-proline as the precursor to the N-hydroxypyrrole moiety. biorxiv.org
Enzyme Dynamics General principle for proline-specific enzymesNMR SpectroscopyAllows for monitoring of enzyme conformational changes and dynamics during the catalytic cycle. nih.govacs.org

Investigations into Proline Metabolism Enzymes (e.g., Proline Dehydrogenase activity and regulation)

L-Proline (¹⁵N) is a crucial tracer for investigating the metabolic pathways of proline and the enzymes that regulate them, most notably Proline Dehydrogenase (PRODH). PRODH, also known as proline oxidase, is a mitochondrial enzyme that catalyzes the first and rate-limiting step in proline catabolism, converting proline to Δ¹-pyrroline-5-carboxylate (P5C). pnas.orgnih.govconicet.gov.ar This process is vital for energy production, redox balance, and providing nitrogen for the synthesis of other amino acids. nih.govconicet.gov.ar

Tracer studies using ¹⁵N-L-proline coupled with mass spectrometry allow for the precise tracking of the nitrogen atom from proline as it is incorporated into other metabolites. This has been elegantly demonstrated in studies of retinal metabolism. Research has shown that the retinal pigment epithelium (RPE) highly expresses PRODH and actively catabolizes proline. nih.govresearchgate.net By administering ¹⁵N-proline to mice, researchers found that ¹⁵N-labeled amino acids, such as glutamate (B1630785), aspartate, and glutamine, appeared in the RPE before the neural retina. nih.govresearchgate.net This indicates that the RPE uses proline as a nitrogen source to synthesize and export amino acids to support the neural retina. nih.govresearchgate.net

Further studies using PRODH-deficient mice confirmed the central role of this enzyme. In these mice, the administration of ¹⁵N-proline resulted in an accumulation of the labeled proline in the RPE, with a near-complete absence of ¹⁵N-labeled downstream metabolites in both the RPE and the retina. arvojournals.org This directly demonstrated that PRODH activity in the RPE is essential for proline utilization and the subsequent metabolic support to the retina. arvojournals.org

The regulation of proline metabolism is also a key area of investigation in cancer biology. The oncogenic transcription factor c-MYC has been shown to reprogram glutamine and proline metabolism to support cell proliferation. pnas.org Studies using ¹³C,¹⁵N-glutamine as a tracer revealed that MYC not only suppresses the expression of the tumor suppressor enzyme PRODH but also enhances the enzymes responsible for proline biosynthesis from glutamine. pnas.org This metabolic shift, confirmed by isotopic labeling, highlights a complex interplay that supports the metabolic demands of cancer cells. pnas.org

In microorganisms, ¹⁵N-proline has been used to study proline metabolism in different contexts. For instance, in Clostridium sticklandii, which utilizes amino acids for growth, studies with [¹⁵N]proline showed that proline is not oxidized but is instead reduced to 5-aminovalerate, confirming its role as an electron acceptor in this organism. nih.gov

Organism/SystemEnzyme InvestigatedMethodKey Findings with ¹⁵N-ProlineReference
Mouse Retina Proline Dehydrogenase (PRODH)In vivo ¹⁵N-proline tracing with GC-MSRPE utilizes proline nitrogen via PRODH to produce and export amino acids (glutamate, aspartate, glutamine) to the neural retina. nih.govresearchgate.net
PRODH-deficient Mice Proline Dehydrogenase (PRODH)In vivo ¹⁵N-proline tracing with GC-MSDeletion of PRODH blocked the utilization of proline-derived nitrogen, leading to the abolishment of labeled amino acid production in the retina. arvojournals.org
Human Cancer Cells Proline Dehydrogenase (PRODH) & Proline Biosynthesis Enzymes¹³C,¹⁵N-glutamine tracingc-MYC oncogene suppresses PRODH while increasing proline biosynthesis from glutamine, demonstrating a metabolic reprogramming. pnas.org
Clostridium sticklandii Proline ReductaseIn vivo [¹⁵N]proline tracing with HPLC-MSProline is not oxidized by PRODH but is reduced to 5-aminovalerate, acting as an electron acceptor. nih.gov

Applications in Metabolic and Systems Biology

Metabolic Pathway Elucidation and Flux Quantification in Biological Systems

Stable isotope tracing with L-PROLINE (15N) is a powerful technique to investigate the intricate pathways and dynamics of biochemical reactions. mdpi.com By tracking the ¹⁵N label, researchers can elucidate how proline is synthesized, broken down, and converted into other molecules.

L-PROLINE (15N) is instrumental in tracing the journey of nitrogen through metabolic pathways. mdpi.com Studies have shown that the nitrogen from proline can be incorporated into a variety of other amino acids, highlighting its role as a nitrogen source. For instance, in human retinal pigment epithelium (RPE) cells, the nitrogen from ¹⁵N-proline is used to produce at least 13 other amino acids, including glutamate (B1630785), aspartate, glutamine, alanine, and serine. nih.govnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov This demonstrates the significant contribution of proline to the cellular amino acid pool.

The allocation of this nitrogen can be observed both within a single cell (intracellular) and between different cells (intercellular). For example, in the unicellular cyanobacterium Cyanothece, ¹⁵N from nitrate (B79036) was found to be heterogeneously distributed within the cell, with carboxysomes showing higher enrichment than the general cell matrix. frontiersin.org This differential allocation points to specific metabolic channeling and storage strategies within the cell.

L-PROLINE (15N) labeling experiments are crucial for dissecting the anabolic (synthesis) and catabolic (breakdown) pathways of proline. Proline biosynthesis can occur from glutamate and ornithine. nih.govfrontiersin.orgresearchgate.net The catabolism of proline to glutamate is a two-step process catalyzed by proline dehydrogenase (PRODH) and Δ¹-pyrroline-5-carboxylate (P5C) dehydrogenase. nih.govfrontiersin.orgnih.govresearchgate.net

By supplying L-PROLINE (15N) and analyzing the ¹⁵N enrichment in related metabolites, researchers can quantify the flux through these pathways. For example, studies in cardiac muscle have used L-proline-¹³C, ¹⁵N to trace its integration into the tricarboxylic acid (TCA) cycle, a central energy-producing pathway. nih.gov These experiments revealed that overexpression of PRODH enhances the channeling of proline into TCA cycle intermediates. nih.gov Similarly, in cancer-associated fibroblasts, tracing studies have shown that proline can be synthesized from glutamine, contributing to collagen production. mdpi.com

A significant application of L-PROLINE (15N) is in studying the metabolic interplay between different organs and tissues. A prime example is the nitrogen flux between the retinal pigment epithelium (RPE) and the neural retina. nih.govnih.govresearchgate.netresearchgate.net The retina has a high demand for nitrogen for processes like neurotransmission and protein synthesis. nih.govresearchgate.netbiorxiv.orgnih.gov

Using ¹⁵N tracing, it was discovered that the RPE can utilize the nitrogen from proline to produce and then export various amino acids to the neural retina. nih.govnih.govresearchgate.netresearchgate.netnih.gov In vivo experiments involving intravenous delivery of ¹⁵N-proline showed that ¹⁵N-labeled amino acids appear in the RPE before they are detected in the retina, confirming the direction of this metabolic support. nih.govnih.govresearchgate.netbiorxiv.org Furthermore, the key enzyme in proline catabolism, PRODH, is highly abundant in the RPE but not in the retina, underscoring the RPE's specialized role in processing proline for the benefit of the retina. nih.govnih.govresearchgate.netbiorxiv.org

Table 1: Amino Acids Synthesized from L-PROLINE (15N) in Human Retinal Pigment Epithelium (RPE) Cells

Amino Acid¹⁵N Enrichment Detected
Glutamate
Aspartate
Glutamine
Alanine
Serine
Oxoproline
Leucine
Valine
Isoleucine
Ornithine
Asparagine
γ-Aminobutyric acid (GABA)
Glycine

This table is based on findings from studies where human RPE cells were cultured with ¹⁵N-proline. biorxiv.orgnih.gov

Comprehensive Investigation of Proline Catabolism and Anabolism Pathways

Plant Physiology and Nutrient Cycling Dynamics

In the realm of plant science, L-PROLINE (15N) is a valuable tracer for understanding nitrogen uptake, transport, and utilization, which are critical for plant growth and crop yield. jircas.go.jp

Foliar application of nitrogen is a method to supplement soil-based fertilization. mdpi.comresearchgate.net L-PROLINE (15N) has been used to demonstrate the uptake and subsequent movement of proline-derived nitrogen within plants. In a study on sweet cherry trees, ¹⁵N-labeled L-proline was applied to leaves. mdpi.comresearchgate.net The ¹⁵N was later detected in various parts of the tree, including the fruit (pedicel, skin, and flesh) and storage organs like the bark, buds, and wood. mdpi.comresearchgate.net This provides direct evidence that foliarly applied proline is absorbed by the leaves and translocated throughout the plant. mdpi.com

These studies help in assessing the efficiency of different nitrogen fertilization strategies. For instance, comparing pre-harvest and post-harvest applications of ¹⁵N-proline in sweet cherries showed different patterns of nitrogen distribution and storage, with post-harvest application leading to higher nitrogen storage in the branches. mdpi.comresearchgate.net

Table 2: Nitrogen Derived from Foliar-Applied ¹⁵N-L-Proline (%NDP) in Sweet Cherry Tissues

TissueApplication Timing%NDP
LeavesPre-harvest0.22%
LeavesPost-harvest0.45%
Fruit PedicelPre-harvest0.21%
Fruit SkinPre-harvest0.17%
Fruit FleshPre-harvest0.12%
Bark (Dormancy)Post-harvest0.12%
Buds (Dormancy)Post-harvest0.15%
Wood (Dormancy)Post-harvest0.02%

%NDP represents the percentage of total nitrogen in the tissue that is derived from the applied proline. Data adapted from a study on sweet cherry trees. mdpi.comresearchgate.net

L-PROLINE (15N) is also used to evaluate the role of proline as a direct nitrogen source for plant metabolism. natuurtijdschriften.nlnatuurtijdschriften.nl In an experiment with Chenopodium album, branches were supplied with ¹⁵N-L-proline. natuurtijdschriften.nl The ¹⁵N label was subsequently found in various nitrogen-containing fractions, including free and protein-bound amino acids like arginine, alanine, glutamic acid, and aspartic acid, as well as in the chlorophyll (B73375) fraction. natuurtijdschriften.nl This indicates that proline can be readily metabolized and its nitrogen reallocated for the synthesis of other essential compounds.

Studies in winter oilseed rape (Brassica napus) have also pointed to proline as a potential source of nitrogen that is remobilized from source leaves to sink tissues. oup.comresearchgate.net By using ¹⁵N-proline on isolated leaf discs, researchers can measure the incorporation of ¹⁵N into other amino acids, providing a measure of the leaf's capacity to degrade proline and recycle its nitrogen. oup.com This is particularly relevant for understanding nitrogen use efficiency in crops, a key factor for sustainable agriculture. oup.comnih.gov

Analysis of Amino Acid Pool Dynamics and Sink/Source Relationships in Plant Tissues

The stable isotope L-proline (¹⁵N) serves as a critical tracer for elucidating the complex dynamics of amino acid metabolism and the allocation of nitrogen resources within plants. By introducing ¹⁵N-labeled proline, researchers can track the movement and transformation of nitrogen, providing insights into the metabolic activities of different plant tissues. This is particularly valuable for understanding sink/source relationships, where "source" tissues (like mature leaves) produce photoassimilates and nitrogen compounds, and "sink" tissues (like young leaves, roots, and seeds) are net importers of these resources for growth. uni-stuttgart.de

In studies on winter oilseed rape (Brassica napus L.), ¹⁵N-labeling experiments have been instrumental in characterizing the impact of the sink/source balance on amino acid metabolism. nih.gov Research combining metabolomics with ¹⁵N-labeling using [¹⁵N]L-glycine as a metabolic probe revealed that the transition of leaves from sink to source status is accompanied by specific changes in amino acid pools. nih.gov For instance, as leaves mature into source tissues, the concentrations of proline, asparagine, and glutamine tend to decrease, while valine and threonine levels increase. nih.gov

Dynamic analysis of ¹⁵N enrichment demonstrates that nitrogen assimilation into proline, valine, and threonine is reduced in source leaves compared to sink leaves. nih.gov This suggests a decrease in the de novo biosynthesis of these amino acids as leaves transition to a source function. nih.gov Specifically, the reduced commitment of newly assimilated ¹⁵N towards proline biosynthesis in source leaves has been correlated with the downregulation of genes encoding for Δ¹-pyrroline-5-carboxylate synthetase (P5CS), a key enzyme in the proline biosynthesis pathway. oup.com

Conversely, the catabolism of proline, which can serve as a remobilized nitrogen source, appears to be regulated by the developmental stage and environmental conditions. nih.govoup.com Experiments have shown that proline oxidation capacity is only weakly affected by the sink/source status of oilseed rape leaves under normal developmental senescence. nih.gov However, under conditions of carbon starvation, such as dark-induced senescence, the expression of proline dehydrogenase (ProDH) genes is strongly induced, suggesting a more significant role for proline catabolism in providing energy and nitrogen during stress. oup.com

The use of ¹⁵N-L-proline and other ¹⁵N-labeled compounds allows for the quantification of nitrogen movement and transformation, revealing how plants allocate this essential nutrient. natuurtijdschriften.nl For example, after supplying ¹⁵N-L-proline to Chenopodium album, the ¹⁵N label was detected in various nitrogen fractions, including other free and bound amino acids like arginine, alanine, and glutamic acid, indicating that proline serves as a significant source of nitrogen for the synthesis of other compounds. natuurtijdschriften.nl

**Table 1: Impact of Leaf Sink/Source Status on Proline Metabolism in *Brassica napus***

ParameterSink Leaves (Young)Source Leaves (Mature)Reference
Proline ConcentrationHigherLower nih.govoup.com
De novo Proline Biosynthesis (from ¹⁵N)HigherReduced nih.govoup.com
P5CS Gene ExpressionHigherDown-regulated oup.com
Proline Catabolism (ProDH expression)Weakly affected by developmental statusStrongly induced by dark-induced senescence nih.govoup.com

Microbial Metabolism and Ecosystem Nitrogen Cycling

Investigation of Amino Acid Metabolism in Specific Microorganisms (e.g., Clostridium sticklandii proline biosynthesis)

L-proline (¹⁵N) is a valuable tool for investigating the intricacies of amino acid metabolism in specific microorganisms, particularly anaerobic bacteria that utilize amino acids for energy through Stickland reactions. Clostridium sticklandii is a model organism for studying this type of metabolism, where it ferments amino acids in pairs, with one amino acid acting as an electron donor and another as an electron acceptor. nih.govcapes.gov.br

Proline often serves as an efficient electron acceptor in these reactions. nih.gov Studies using ¹⁵N-labeled proline have been crucial in confirming the metabolic fate of proline in vivo. When growing cells of C. sticklandii were supplied with [¹⁵N]proline, the ¹⁵N label was exclusively detected in 5-aminovalerate, the product of proline reduction. nih.gov This finding confirmed that proline is not oxidized in vivo by this organism under the tested conditions, despite the proline-oxidizing enzyme being active in vitro at alkaline pH. nih.gov

Research has shown that C. sticklandii can synthesize proline from ornithine via the actions of ornithine aminotransferase and Δ¹-pyrroline-5-carboxylate (P5C) reductase. nih.gov The enzymes for proline biosynthesis from glutamate were not detected, indicating a specific pathway for proline production in this species. nih.gov This ability to synthesize its own electron acceptor from arginine (which degrades to ornithine) is a key metabolic feature. nih.govfrontiersin.org The genome of C. sticklandii contains the proC gene, which encodes the P5C reductase essential for this final step in proline biosynthesis. nih.gov

In the broader context of clostridial metabolism, such as in Clostridioides difficile, proline is also a preferred substrate. frontiersin.orgbiorxiv.org In the presence of glucose, proline is utilized immediately during the logarithmic growth phase. frontiersin.org The reduction of proline to 5-aminovalerate is a key energy-generating step for these pathogens. frontiersin.orgbiorxiv.org

**Table 2: Proline Metabolism in *Clostridium sticklandii***

Metabolic ProcessKey EnzymesSubstrate/ProductRole of ProlineReference
Proline BiosynthesisOrnithine aminotransferase, P5C reductaseOrnithine → ProlineSynthesized as an electron acceptor nih.gov
Proline Catabolism (Stickland Reaction)Proline reductaseProline → 5-AminovalerateElectron acceptor for energy conservation nih.govfrontiersin.org
In vivo Fate of [¹⁵N]prolineProline reductase[¹⁵N]proline → [¹⁵N]5-AminovalerateConfirms reduction pathway nih.gov

Tracing Nitrogen Cycling in Environmental Systems (e.g., soil, aquatic ecosystems)

The use of ¹⁵N-labeled compounds, including L-proline (¹⁵N), is a cornerstone of research into nitrogen (N) cycling in terrestrial and aquatic ecosystems. frontiersin.orgnih.gov These tracers allow scientists to follow the movement of nitrogen through various pools—from uptake by microorganisms and plants to transformations like mineralization, nitrification, and denitrification. frontiersin.orgepa.gov This provides quantitative data on the rates of these processes, which is essential for understanding nutrient budgets and the ecological health of an environment. epa.govnih.gov

In soil ecosystems, ¹⁵N tracers are used to determine the fate of nitrogen inputs, whether from fertilizers, atmospheric deposition, or decomposing organic matter. frontiersin.org For instance, studies in oil-contaminated soils have used ¹⁵N tracing to assess how pollution alters gross N-transformation rates. nih.gov Such experiments can quantify the rates of processes like the immobilization of nitrate (NO₃⁻) and the adsorption of ammonium (B1175870) (NH₄⁺), revealing how microbial communities adapt to environmental stressors. nih.gov Similarly, in constructed wetlands, ¹⁵N tracing has been employed to quantify gross N transformation processes at different soil depths, highlighting that these systems can be characterized by large N immobilization, which limits the production of nitrate and subsequent gaseous N losses. nih.gov

In aquatic ecosystems, ¹⁵N tracer techniques are used to determine the rates of ammonia (B1221849) and nitrate assimilation by phytoplankton and other microorganisms. epa.gov This information is vital for understanding the factors that control primary production. epa.gov By adding a known amount of a ¹⁵N-labeled compound to a water sample, researchers can measure its incorporation into particulate organic nitrogen over time, thereby calculating uptake rates. Dissolved organic nitrogen (DON), which includes free amino acids like proline, is an important N source for microbial communities in many ecosystems. Tracing the uptake of ¹⁵N-labeled amino acids helps to clarify the role of DON in supporting aquatic food webs.

The natural abundance of ¹⁵N (expressed as δ¹⁵N) in different ecosystem components also provides valuable information. For example, the δ¹⁵N values of plants are influenced by their nitrogen source (e.g., organic vs. inorganic fertilizers) and by isotopic fractionation during N assimilation. uri.edu Analyzing the δ¹⁵N of individual amino acids can offer even more detailed insights into metabolic pathways within organisms and the N cycle of the entire ecosystem. researchgate.net

Characterization of Host-Microbiome Metabolic Interactions and Contributions

L-proline (¹⁵N) and other stable isotope-labeled amino acids are powerful tools for dissecting the complex metabolic interplay between a host and its gut microbiome. biologists.comnih.gov The gut microbiota can significantly influence host amino acid availability and metabolism through direct consumption, synthesis, or by modulating the host's digestive and absorptive processes. nih.govimrpress.com

By administering ¹⁵N-labeled compounds, researchers can trace the fate of dietary nitrogen and differentiate between host and microbial contributions to the amino acid pool. biologists.com For example, a study on the Pacific spiny dogfish (Squalus suckleyi) used a ¹⁵N-labeled algal diet to trace nitrogen incorporation into host tissues. biologists.com The results indicated that depleting the gut microbiome with antibiotics impaired the host's ability to incorporate the ¹⁵N label into its amino acid pool, suggesting that the microbiome is crucial for processing dietary nitrogen and making it available to the host. biologists.com

Proline is considered a "trophic" amino acid, meaning it is closely linked to the host's central nitrogen pool and undergoes significant metabolic processing, leading to notable ¹⁵N fractionation. biologists.com Tracking the ¹⁵N from labeled proline can reveal how it and its nitrogen atom are distributed among other amino acids and metabolic products by the combined activities of the host and its microbiome.

In the context of pathogens, proline metabolism is often critical for virulence and survival within the host. nih.gov Some pathogens use proline as a primary source of carbon, nitrogen, and energy. nih.gov Isotope tracing can help elucidate these metabolic dependencies. In studies of Clostridioides difficile, a gut pathogen, a combination of ¹³C- and ¹⁵N-labeled substrates (like [U-¹³C]glucose and [¹⁵N]leucine) has been used to track carbon and nitrogen flow simultaneously. biorxiv.orgmetabolomicsworkbench.org This approach revealed the metabolic integration of glycolysis and amino acid fermentation, highlighting how the pathogen efficiently manages its energy generation and nitrogen balance to support rapid growth in the gut. biorxiv.orgmetabolomicsworkbench.org While this specific study used labeled leucine, the same principles apply to using ¹⁵N-proline to investigate its specific metabolic roles during host-pathogen interactions.

Future Directions and Emerging Research Avenues for L Proline 15n Research

Integrative Approaches: Combining L-Proline (15N) Tracing with Multi-Omics Datasets

The integration of L-proline (15N) tracing with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex regulation of metabolic networks. By combining these datasets, researchers can gain a more holistic understanding of how genetic and environmental perturbations impact proline metabolism and its downstream effects.

For instance, combining 15N metabolic labeling with phosphoproteome analysis in plants like Arabidopsis thaliana allows for the global assay of altered protein phosphorylation in response to various stimuli. nih.gov This integrative approach helps to connect signaling cascades with metabolic changes. nih.gov In cancer research, multi-omics approaches are crucial for identifying dysregulated metabolic pathways. acs.org The use of L-proline (15N) in conjunction with other isotopic tracers, like 13C-labeled glucose or glutamine, can provide a detailed map of metabolic reprogramming in tumor cells. nih.govpnas.org

Future research will likely focus on developing more sophisticated data integration strategies and computational tools to handle the complexity and scale of multi-omics data. This will enable a more comprehensive understanding of how proline metabolism is interconnected with other cellular processes in both health and disease.

Development of Novel Isotopic Labeling Strategies for Enhanced Resolution in Complex Biological Systems

While uniform labeling with 15N has been a cornerstone of metabolic research, the development of novel isotopic labeling strategies is poised to provide even greater resolution and insight into complex biological systems. These strategies include the use of multiply-labeled molecules and dynamic labeling experiments.

One such strategy is the use of dual-labeled substrates, such as [13C, 15N]-glutamine, to trace the conversion of glutamine to proline. nih.govpnas.org This approach was instrumental in demonstrating that the oncogene c-MYC not only suppresses proline degradation but also enhances its synthesis from glutamine. nih.govpnas.org Another innovative technique involves combining different types of isotopic labels, such as stable isotopes (13C, 15N) and radioisotopes, to probe different aspects of metabolism simultaneously.

Furthermore, dynamic isotope labeling experiments, where the incorporation of the label is monitored over time, provide crucial information about the kinetics of metabolic pathways. acs.org These methods are becoming more accessible with the development of automated pipelines for processing dynamic LC-MS data. acs.org

Future advancements in this area may include the development of position-specific or isotopomer-specific labeling strategies for L-proline. This would allow researchers to trace the fate of individual atoms within the proline molecule, providing unprecedented detail about enzymatic reaction mechanisms and metabolic channeling.

Advances in Computational Modeling and Simulation for Elucidating Metabolic Fluxes and Structural Dynamics

Computational modeling and simulation are becoming increasingly vital for interpreting the large and complex datasets generated from L-proline (15N) tracing experiments. These computational approaches allow for the quantification of metabolic fluxes and the exploration of the structural dynamics of proline-containing proteins.

Metabolic Flux Analysis (MFA) is a powerful computational tool that uses isotope labeling data to calculate the rates of metabolic reactions within a network. creative-proteomics.com The development of automated software tools like iMS2Flux and DynaMet has streamlined the processing of mass spectrometric data from isotope tracer experiments, making MFA more accessible and high-throughput. acs.orgd-nb.inforesearchgate.net These tools can correct for naturally occurring isotopes and other experimental artifacts, providing more accurate flux estimations. d-nb.inforesearchgate.net

In addition to metabolic fluxes, computational methods are also used to study the structural and dynamic properties of proteins. Molecular dynamics (MD) simulations, in conjunction with isotope labeling and spectroscopic techniques like 2D IR spectroscopy, can be used to determine the conformations of proline-containing peptides. researchgate.net

Future progress in this field will likely involve the development of more sophisticated and predictive multi-scale models that can integrate data from different biological levels, from molecules to whole organisms. These models will be instrumental in understanding the emergent properties of metabolic networks and their role in complex biological phenomena.

Exploration of L-Proline (15N) in Specialized Biological Processes and Stress Responses

L-proline plays a critical role in a wide range of specialized biological processes and stress responses. The use of L-proline (15N) as a tracer is shedding new light on these functions.

Plant Stress Response: Proline accumulation is a well-documented response of plants to various environmental stresses, including drought, salinity, and extreme temperatures. nih.govoup.comnih.gov Isotope labeling studies using 15N-labeled proline are helping to elucidate the metabolic pathways involved in proline accumulation and its role in stress tolerance. researchgate.net For example, research has shown that proline can act as a compatible osmolyte, a scavenger of reactive oxygen species (ROS), and a signaling molecule. nih.govmdpi.com

Cancer Metabolism: Proline metabolism is significantly altered in many types of cancer. nih.govscispace.com L-proline (15N) tracing studies have revealed that some cancer cells exhibit increased proline biosynthesis, which contributes to their growth and survival. nih.govpnas.org The enzyme proline dehydrogenase (PRODH), which catabolizes proline, has been identified as a tumor suppressor, and its expression is often downregulated in tumors. pnas.orgresearchgate.net

Hypoxia: The cellular response to low oxygen levels (hypoxia) is mediated by the hypoxia-inducible factor (HIF). The stability and activity of HIF are regulated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues in an oxygen-dependent manner. researchgate.netoulu.fi 15N-labeled proline and its derivatives are being used in NMR studies to investigate the mechanism of these enzymes and their role in hypoxia sensing. researchgate.net

Future research will likely expand the application of L-proline (15N) tracing to other specialized processes, such as immune responses, neurological disorders, and aging.

Continuous Improvements in Analytical Platform Sensitivity, Throughput, and Automation

The continuous advancement of analytical technologies is a major driving force behind the expanding applications of L-proline (15N) research. Improvements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enabling more sensitive, high-throughput, and automated analysis of isotope-labeled samples.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for metabolomics and isotope tracing studies. acs.org The development of automated data processing pipelines has significantly increased the throughput of these analyses. acs.orgd-nb.infobiorxiv.org Furthermore, techniques like tandem mass spectrometry (MS/MS) provide structural information that aids in the identification of labeled metabolites. acs.org

NMR spectroscopy is another key technique for isotope tracing, offering the advantage of providing detailed information about the position of the isotopic label within a molecule. wellcomeopenresearch.org Recent developments in NMR, such as hyperpolarization techniques, have dramatically increased the sensitivity of 15N detection, opening up new possibilities for in vivo metabolic imaging. rsc.orgrsc.org

The trend towards automation and high-throughput analysis is expected to continue, with the development of integrated platforms that combine sample preparation, analytical measurement, and data analysis. d-nb.info These advancements will make L-proline (15N) tracing more accessible to a wider range of researchers and enable the investigation of increasingly complex biological questions.

Table of Research Findings on L-Proline (15N) Applications

Research AreaKey Findings with L-Proline (15N)Relevant Techniques
Multi-Omics Integration Integration with phosphoproteomics reveals signaling-metabolism links. nih.govLC-MS/MS, 15N metabolic labeling
Cancer Metabolism c-MYC oncogene reprograms glutamine-to-proline synthesis. nih.govpnas.org13C, 15N dual labeling, LC-MS
Plant Stress Response Elucidation of proline catabolism and allocation to other amino acids under stress. researchgate.net15N-proline labeling, MS
Hypoxia Research Probing the interaction of HIF-α with prolyl hydroxylases. researchgate.net15N-labeling, 2D NMR spectroscopy
Metabolic Flux Analysis Quantification of metabolic pathway rates in various organisms. creative-proteomics.com15N labeling, GC-MS, LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.